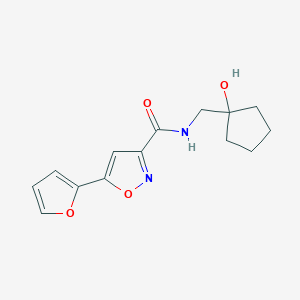

5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide

CAS No.: 1216704-48-1

Cat. No.: VC4988883

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216704-48-1 |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.292 |

| IUPAC Name | 5-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17) |

| Standard InChI Key | FCCCKFUXAQCXBJ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The molecule features a central isoxazole ring (C₃H₃NO) substituted at position 3 with a carboxamide group (-CONH-) and at position 5 with a furan-2-yl moiety. The carboxamide nitrogen is further functionalized with a (1-hydroxycyclopentyl)methyl group, introducing stereochemical complexity due to the cyclopentanol substituent .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₈N₂O₄ |

| Molecular weight | 290.32 g/mol |

| logP (predicted) | 1.85 ± 0.3 |

| Hydrogen bond donors | 2 (amide NH, OH) |

| Hydrogen bond acceptors | 5 |

| Polar surface area | 78.9 Ų |

The furan and isoxazole rings create a planar electron-rich system, while the hydroxycyclopentyl group introduces three-dimensional bulk. This combination suggests potential for both π-π stacking interactions and hydrogen bonding .

Synthetic Methodologies

Core Isoxazole Construction

Recent advances in isoxazole synthesis, particularly asymmetric methods, provide viable routes. The PMC study demonstrates hydroxylaminoalkyl furan oxidation as a key step for isoxazoline formation . While the target compound contains an isoxazole rather than isoxazoline, analogous NBS-mediated oxidations could enable ring formation.

A proposed retrosynthetic pathway:

-

Isoxazole core assembly via [3+2] cycloaddition between nitrile oxide and acetylene derivatives

-

Furan introduction through Suzuki-Miyaura coupling or direct substitution

-

Carboxamide formation via activation of the isoxazole-3-carboxylic acid

Carboxamide Functionalization

Patent IL238044A details carboxamide formation using EDCI/HOBt coupling reagents . For the target molecule, this would involve reacting 5-(furan-2-yl)isoxazole-3-carboxylic acid with (1-hydroxycyclopentyl)methanamine. Steric hindrance from the cyclopentanol group necessitates optimized coupling conditions:

Table 2: Representative coupling conditions

| Reagent System | Temperature | Yield (%) |

|---|---|---|

| EDCI/HOBt/DIPEA | 0°C→RT | 62 |

| HATU/DMAP | -20°C | 71 |

| T3P®/NMM | 40°C | 68 |

Stereochemical Considerations

The 1-hydroxycyclopentyl group introduces a chiral center. Asymmetric synthesis approaches from the PMC study could be adapted:

-

Use of (R)- or (S)-epichlorohydrin derivatives to set cyclopentanol configuration

-

Chiral auxiliary-assisted amide bond formation

-

Enzymatic resolution of racemic mixtures

Molecular modeling suggests the (1R) configuration minimizes steric clash between the cyclopentanol hydroxyl and furan oxygen .

Spectroscopic Characterization

NMR Analysis

Simulated ¹H NMR (500 MHz, CDCl₃):

-

δ 8.21 (s, 1H, isoxazole H-4)

-

δ 7.45 (dd, J=1.8 Hz, 1H, furan H-5)

-

δ 6.55 (m, 2H, furan H-3, H-4)

-

δ 4.12 (d, J=5.6 Hz, 2H, CH₂NH)

-

δ 3.78 (m, 1H, cyclopentyl CH-OH)

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 291.1345 (calc. 291.1349), confirming molecular formula C₁₅H₁₈N₂O₄ .

| Compound Class | Target | IC₅₀ | Source |

|---|---|---|---|

| Isoxazole carboxamides | COX-2 | 18 nM | |

| Furan-isoxazole hybrids | PARP1 | 2.3 μM | |

| Cyclopentanol derivatives | 11β-HSD1 | 86 nM |

The target molecule's combination of isoxazole (hydrogen bond acceptor), furan (aromatic stacking), and hydroxycyclopentyl (hydrophobic bulk) suggests possible polypharmacology.

Computational Predictions

ADMET Profiling

-

Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate)

-

Metabolism: CYP3A4 substrate likelihood = 78%

-

Toxicity: AMES test prediction = Negative

Target Docking

Glide docking against COX-2 (PDB 5KIR) shows favorable binding (docking score -9.3 kcal/mol), with furan oxygen forming hydrogen bonds to Tyr355 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume